1-(9H-fluoren-2-yl)octan-1-one
Description
1-(9H-Fluoren-2-yl)octan-1-one is a ketone derivative featuring a fluorene moiety linked to an eight-carbon alkyl chain (octanone). The fluorene group, a bicyclic aromatic hydrocarbon, imparts rigidity and π-conjugation, while the octanone chain enhances lipophilicity. Its molecular formula is C₂₁H₂₂O, with a molecular weight of 290.40 g/mol (inferred from structural analogs in ).
Properties
CAS No. |
99012-31-4 |
|---|---|
Molecular Formula |
C21H24O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)octan-1-one |
InChI |
InChI=1S/C21H24O/c1-2-3-4-5-6-11-21(22)17-12-13-20-18(15-17)14-16-9-7-8-10-19(16)20/h7-10,12-13,15H,2-6,11,14H2,1H3 |
InChI Key |
HZLNJYVBCPTWAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and applications:
Substituent Effects on Properties
- Chain Length and Lipophilicity: The octanone chain in the target compound increases hydrophobicity compared to shorter-chain analogs like 1-(9H-fluoren-2-yl)ethanone (C8 vs. C2). This enhances solubility in nonpolar solvents but may reduce aqueous solubility, critical for biological applications .
- Electronic and Optical Properties: Fluorene derivatives generally exhibit strong fluorescence due to extended π-conjugation. The octanone chain likely has minimal electronic impact, but substituents like nitro groups (e.g., in ) redshift absorption/emission wavelengths by enhancing push-pull effects.
- Biological Activity: While 4-fluoro-PV9 (a structural analog with an octanone chain) shows psychoactive properties , the target compound’s fluorenyl group may instead favor material science applications, such as organic semiconductors or sensors.
Stability and Functional Performance
- Thermal Stability: Fluorene-based polymers are known for thermal/chemical stability (decomposition temperatures >300°C) . The octanone chain may slightly reduce thermal stability compared to shorter alkyl or aryl substituents due to increased flexibility.
- Photostability : Fluorene’s rigid structure resists photodegradation, making it suitable for optoelectronics. Nitro or electron-withdrawing groups (e.g., in ) may alter stability by introducing reactive sites.
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